molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Cat. No.: B1396715
CAS No.: 1228778-13-9
M. Wt: 335.11 g/mol
InChI Key: BGCXNYRLXIUTTN-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is a chemical compound with the molecular formula C11H11FINO2 and a molecular weight of 335.11 g/mol It is characterized by the presence of a morpholine ring attached to a fluorinated and iodinated phenyl group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques, such as recrystallization or chromatography, and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is primarily determined by its ability to interact with specific molecular targets. The fluorine and iodine atoms in the phenyl ring can participate in halogen bonding, while the carbonyl and morpholine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluoro-5-chlorophenyl)carbonyl]morpholine
  • 4-[(2-Fluoro-5-bromophenyl)carbonyl]morpholine
  • 4-[(2-Fluoro-5-methylphenyl)carbonyl]morpholine

Uniqueness

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is unique due to the presence of both fluorine and iodine atoms in the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in synthesis and research .

Properties

IUPAC Name

(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXNYRLXIUTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-5-iodobenzoic acid (2 g, 0.0088 mol) was dissolved in MeCN (44 ml) and the mixture cooled to 0° C. Morpholine (0.929 ml, 1.2 eq) followed by EDCI.HCl (2.03 g, 1.2 eq) and DMAP (108 mg, 0.1 eq) were added and the mixture stirred overnight. The mixture was diluted with EtOAc, washed with NH4Cl(sat), dried (MgSO4), and concentrated. The resulting residue was then purified by silica gel chromatography (0-30% EtOAc in hexane) gave 2 g of M1-5. LCMS MH+=336.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
0.929 mL
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Name
Quantity
108 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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